molecular formula C12H15BrOS B14039753 1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one

1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one

Katalognummer: B14039753
Molekulargewicht: 287.22 g/mol
InChI-Schlüssel: JRXRIZCZMWFDTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of 3-(5-ethyl-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and controlled temperatures.

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol), and low temperatures.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-3-(5-methyl-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-Bromo-3-(5-ethyl-2-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and potential applications. The presence of both an ethyl group and a methylthio group provides distinct chemical properties that can be leveraged in various synthetic and research contexts.

Eigenschaften

Molekularformel

C12H15BrOS

Molekulargewicht

287.22 g/mol

IUPAC-Name

1-bromo-3-(5-ethyl-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15BrOS/c1-3-9-4-5-12(15-2)10(6-9)7-11(14)8-13/h4-6H,3,7-8H2,1-2H3

InChI-Schlüssel

JRXRIZCZMWFDTF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)SC)CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.